molecular formula C12H12BrN5O3S2 B2957770 5-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 2034230-39-0

5-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2957770
CAS RN: 2034230-39-0
M. Wt: 418.28
InChI Key: CUTGQMOGCXVDIK-UHFFFAOYSA-N
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Description

5-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H12BrN5O3S2 and its molecular weight is 418.28. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Catalyst for Organic Synthesis

Research by Khazaei et al. (2014) introduced a novel N-bromo sulfonamide reagent, showcasing its efficiency as a catalyst in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction. This methodology is noted for its use of non-toxic materials, high yields, and clean workup, marking a significant advancement in organic synthesis techniques (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Antimicrobial and Antitubercular Agents

Shingare et al. (2022) synthesized a series of benzene sulfonamide pyrazole oxadiazole derivatives, evaluating their antimicrobial and antitubercular activities. The study included molecular docking studies against Mycobacterium tuberculosis, identifying compounds with significant antibacterial activity against various pathogens and promising antitubercular agents (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Synthesis of Heterocyclic Compounds

Azab, Youssef, and El-Bordany (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety, targeting antibacterial applications. Their research led to the creation of several compounds with high antibacterial activities, demonstrating the sulfonamido moiety's potential in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Carbonic Anhydrase Inhibitors

Büyükkıdan et al. (2017) explored sulfonamides derived from a pyrazole-based sulfonamide, investigating their inhibitory effects on human erythrocyte carbonic anhydrase isozymes I and II. Their study highlights the potential therapeutic applications of these compounds in treating conditions where carbonic anhydrase inhibition is beneficial (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

Corrosion Inhibition

Ammal, Prajila, and Joseph (2018) investigated the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles on mild steel in sulfuric acid. Their study provides insights into the potential application of sulfonamide derivatives in protecting metals from corrosion, supporting the development of more effective corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name

5-bromo-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN5O3S2/c1-2-18-7-8(5-14-18)12-16-10(21-17-12)6-15-23(19,20)11-4-3-9(13)22-11/h3-5,7,15H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTGQMOGCXVDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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